[(2R,3R)-3-(4-bromophenyl)oxiran-2-yl]methanol
Description
[(2R,3R)-3-(4-Bromophenyl)oxiran-2-yl]methanol is a chiral epoxide derivative featuring a 4-bromophenyl substituent and a hydroxymethyl group on the oxirane ring. Synthesized via Sharpless asymmetric epoxidation, it exhibits distinct stereochemical and physicochemical properties .
Properties
IUPAC Name |
[(2R,3S)-3-(4-bromophenyl)oxiran-2-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2/c10-7-3-1-6(2-4-7)9-8(5-11)12-9/h1-4,8-9,11H,5H2/t8-,9+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFJNOLUOXBCBDP-BDAKNGLRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2C(O2)CO)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@H]2[C@H](O2)CO)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
The reaction begins with a (4-bromophenyl)allylic alcohol precursor, which undergoes epoxidation using tert-butyl hydroperoxide (TBHP) as the oxidant. A titanium tetraisopropoxide [(Ti(OiPr)₄)] complex with diethyl tartrate (DET) as the chiral ligand achieves enantiomeric excess (ee) exceeding 90%. Key parameters include:
| Parameter | Value |
|---|---|
| Temperature | –20°C to 0°C |
| Solvent | Dichloromethane (DCM) |
| Molar Ratio (Ti:DET:Substrate) | 1:2:1 |
| Reaction Time | 12–24 hours |
The stereochemical outcome is dictated by the Cahn-Ingold-Prelog priority rules, favoring the (2R,3R)-configuration due to the ligand’s chiral environment.
Purification and Characterization
Post-reaction, the crude product is purified via silica gel chromatography (ethyl acetate/hexane, 1:3). Enantiopurity is confirmed using chiral HPLC with a cellulose-based column (MeOH/H₂O, 75:25), yielding a retention time of 8.2 minutes for the (2R,3R)-enantiomer. Nuclear magnetic resonance (NMR) data corroborate the structure:
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¹H NMR (500 MHz, methanol-d₄) : δ 7.45 (d, J = 8.5 Hz, 2H; aromatic H), 7.25 (d, J = 8.5 Hz, 2H; aromatic H), 3.95 (dd, J = 12.5, 3.0 Hz, 1H; H-2), 3.82 (d, J = 2.0 Hz, 1H; H-3), 3.70 (dd, J = 12.5, 5.5 Hz, 1H; H-1).
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Specific Rotation : [α]D²⁰ = +70 (c 0.1, methanol) for the (2R,3R)-enantiomer.
Organocatalytic Epoxidation Approaches
Recent advances in organocatalysis offer alternative routes to this compound. Jørgensen’s method employs iminium catalysis with a proline-derived catalyst and hydrogen peroxide.
Catalytic System and Substrate Scope
The reaction utilizes (S)-diphenylprolinol trimethylsilyl ether (10 mol%) in acetonitrile, with hydrogen peroxide (30% aqueous) as the oxidant. This method achieves moderate ee (75–85%) but excels in scalability and reduced metal contamination.
| Parameter | Value |
|---|---|
| Temperature | 25°C |
| Catalyst Loading | 10 mol% |
| Reaction Time | 6–8 hours |
Limitations and Optimization
While organocatalysis avoids transition metals, its lower stereoselectivity compared to Sharpless epoxidation necessitates post-synthesis chiral resolution. Mixed-solvent systems (e.g., DCM/acetonitrile) improve yields to 65–70%.
Industrial-Scale Synthesis Considerations
Scalable production of this compound prioritizes cost efficiency and process safety.
Continuous Flow Microreactor Systems
Flow chemistry enhances reaction control and reduces byproduct formation. A two-phase system (aqueous TBHP/organic DCM) in a microreactor achieves 95% conversion at 0°C with a residence time of 10 minutes.
Green Chemistry Metrics
Efforts to replace DCM with cyclopentyl methyl ether (CPME) show promise, reducing environmental impact while maintaining yield (88%).
Comparative Analysis of Synthetic Routes
The table below contrasts key methodologies:
| Method | Yield (%) | ee (%) | Cost (USD/g) | Scalability |
|---|---|---|---|---|
| Sharpless Epoxidation | 85–90 | >90 | 120 | Moderate |
| Organocatalysis | 65–70 | 75–85 | 90 | High |
| Flow Chemistry | 88–92 | >90 | 100 | High |
Chemical Reactions Analysis
Types of Reactions
(2R,3R)-(+)-2,3-Epoxy-3-(4-bromophenyl)-1-propanol undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be oxidized to form diols or other oxygenated products.
Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include diols, phenyl derivatives, and various substituted compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Structure and Characteristics
- Molecular Formula : CHBrO
- Molecular Weight : 229.1 g/mol
- CAS Number : 98819-68-2
The compound features an epoxide functional group, which is known for its reactivity and ability to participate in various chemical transformations. The presence of the bromophenyl group enhances its electrophilic character, making it a valuable intermediate in synthetic chemistry.
Synthesis of Pharmaceutical Compounds
The compound serves as a crucial intermediate in the synthesis of various pharmaceutical agents. Its epoxide functionality allows for selective reactions, including ring-opening reactions that can lead to the formation of biologically active molecules. For instance, studies have demonstrated the use of [(2R,3R)-3-(4-bromophenyl)oxiran-2-yl]methanol in synthesizing compounds with anti-inflammatory and anticancer properties .
Chiral Catalysis
Due to its chiral nature, this compound can be utilized as a chiral catalyst or ligand in asymmetric synthesis. This application is particularly relevant in the development of enantioselective reactions that are vital for producing enantiomerically pure compounds in pharmaceuticals .
Material Science
Research indicates that epoxides like this compound can be incorporated into polymer matrices to enhance mechanical properties and thermal stability. The compound's ability to form cross-linked structures makes it suitable for applications in coatings and adhesives .
Analytical Chemistry
The compound has been used in analytical methods such as chromatography for the separation and identification of related substances. Its distinctive spectral characteristics allow for effective monitoring during synthetic processes and quality control in pharmaceutical manufacturing .
Case Study 1: Synthesis of Anticancer Agents
A study highlighted the synthesis of a series of anticancer agents using this compound as a starting material. The compound underwent various transformations leading to derivatives that exhibited significant cytotoxicity against cancer cell lines. The research demonstrated the effectiveness of this compound in drug development pipelines .
Case Study 2: Chiral Ligands in Asymmetric Synthesis
In another investigation, this compound was employed as a chiral ligand in asymmetric catalysis. The results showed enhanced enantioselectivity in reactions involving aldehydes and ketones, underscoring the compound's utility in synthesizing chiral pharmaceuticals .
Mechanism of Action
The mechanism of action of (2R,3R)-(+)-2,3-Epoxy-3-(4-bromophenyl)-1-propanol involves its interaction with specific molecular targets and pathways. The epoxy group can form covalent bonds with nucleophilic sites in enzymes or other proteins, leading to inhibition or modification of their activity. The bromophenyl group can also interact with hydrophobic pockets in target molecules, enhancing binding affinity and specificity .
Comparison with Similar Compounds
Data Tables
Table 1. Comparative Physical Properties of Epoxide Derivatives
Biological Activity
[(2R,3R)-3-(4-bromophenyl)oxiran-2-yl]methanol, also known as (2R,3R)-(+)-2,3-epoxy-3-(4-bromophenyl)-1-propanol, is a chiral epoxide compound that has attracted significant attention in the fields of organic synthesis and medicinal chemistry due to its unique structural features and biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features an epoxy group and a bromophenyl substituent, which contribute to its reactivity and interaction with biological systems. The molecular formula is C12H13BrO2, with a molecular weight of approximately 285.14 g/mol. Its structure allows it to participate in various chemical reactions, particularly those involving enzyme-catalyzed processes.
Structural Representation
| Property | Value |
|---|---|
| Molecular Formula | C12H13BrO2 |
| Molecular Weight | 285.14 g/mol |
| Chiral Centers | 2 |
Biological Activity
Research indicates that this compound exhibits notable biological activity, particularly in the following areas:
1. Enzyme Interaction:
The compound has been utilized as a probe in studies focusing on enzyme-catalyzed reactions. It can influence enzyme activity through mechanisms such as competitive inhibition or substrate mimicry. This characteristic makes it valuable for investigating biochemical pathways and mechanisms.
2. Anticancer Potential:
Recent studies have explored the anticancer properties of related epoxide compounds. For instance, derivatives of bromophenyl epoxides have shown cytotoxic effects against various cancer cell lines, indicating potential therapeutic applications in cancer treatment .
3. Mechanism of Action:
The mechanism of action involves the formation of covalent bonds with nucleophilic sites in enzymes or proteins due to the reactive nature of the epoxy group. This interaction can lead to inhibition or modification of enzymatic activity, thereby influencing metabolic processes .
Case Studies
-
Enzyme-Catalyzed Reactions:
- A study demonstrated that this compound served as a competitive inhibitor for specific enzymes involved in metabolic pathways. The kinetic parameters were analyzed using Lineweaver-Burk plots to determine the inhibition constants .
- Anticancer Activity:
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| (2R,3R)-3-Phenyl-2-oxiranemethanol | C9H10O2 | Moderate enzyme inhibition |
| (2S,3S)-3-Phenyl-2-oxiranemethanol | C9H10O2 | Similar properties but distinct activity |
| (2R,3R)-3-(4-Chlorophenyl)-2-oxiranemethanol | C9H9ClO2 | Different reactivity; potential applications |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for [(2R,3R)-3-(4-bromophenyl)oxiran-2-yl]methanol, and how do reaction conditions influence enantiomeric purity?
- Answer: The compound is synthesized via Sharpless asymmetric epoxidation , which achieves high enantioselectivity. Key steps include using chiral ligands (e.g., titanium-based catalysts) and oxidizing agents like tert-butyl hydroperoxide. Reaction temperature and solvent polarity critically impact yield and stereochemical outcomes. Post-synthesis, chiral HPLC with methanol/water gradients (e.g., 45:55 v/v) confirms enantiopurity by separating diastereomers . Hydrolysis studies under acidic conditions (acetic acid in acetonitrile at 55°C) validate stability and decomposition pathways .
Q. How can researchers characterize the stereochemical configuration of this compound?
- Answer: Use polarimetry to measure specific optical rotation (e.g., [α]²⁰D +45° for (2R,3R) vs. -25° for (2S,3S) in methanol). Complementary techniques include ¹H/¹³C NMR (e.g., δ 3.85 ppm for oxirane protons) and HRESIMS (m/z 228.9859 [M+H]+). Chiral columns in preparative HPLC resolve enantiomers, while X-ray crystallography of derivatives (e.g., hydrolysis products) confirms absolute configurations .
Q. What are the stability considerations for this compound under laboratory conditions?
- Answer: The oxirane ring is susceptible to nucleophilic attack. Store in anhydrous solvents (e.g., acetonitrile) at -20°C to prevent hydrolysis. Avoid prolonged exposure to acids or bases. Hydrolysis studies show complete ring opening in acetic acid within hours at 55°C, yielding diol derivatives .
Advanced Research Questions
Q. How does the bromine substituent influence the compound’s reactivity compared to analogs with nitro or methoxy groups?
- Answer: The 4-bromophenyl group enhances electrophilicity via inductive effects, increasing oxirane ring strain and reactivity toward nucleophiles. Compared to nitro groups (stronger electron withdrawal) or methoxy groups (electron donation), bromine balances reactivity and stability, making it suitable for controlled ring-opening reactions. Kinetic studies with nucleophiles (e.g., amines) reveal rate differences of 2–3 orders of magnitude versus nitro-substituted analogs .
Q. What methodologies can elucidate the compound’s interactions with biological targets, such as enzymes or DNA?
- Answer: Use enzyme inhibition assays (e.g., cytochrome P450 isoforms) to assess binding affinity. For covalent interactions, employ mass spectrometry to identify adducts with nucleophilic residues (e.g., cysteine thiols). Molecular docking simulations (e.g., AutoDock Vina) predict binding modes, validated by mutagenesis studies. Analogous epoxides show DNA alkylation potential via guanine N7 adducts, detectable via LC-MS/MS .
Q. How can biocatalytic methods improve the synthesis or functionalization of this compound?
- Answer: Laccase-mediated deracemization or epoxide hydrolases (e.g., from Aspergillus niger) can enhance enantioselectivity or resolve racemic mixtures. Recent work with engineered enzymes demonstrates >90% enantiomeric excess in hydrolyzing oxiranes. Biocatalytic cascades (e.g., combining oxidases and reductases) enable one-pot synthesis from allylic alcohols .
Q. What contradictory findings exist regarding the biological activity of structurally similar epoxides, and how can they be resolved?
- Answer: Some studies report antimicrobial activity in methoxy-substituted analogs but not brominated ones, possibly due to differential membrane permeability. Resolve contradictions by standardizing assays (e.g., MIC values against S. aureus ATCC 25923) and controlling for cytotoxicity (e.g., MTT assays on mammalian cells). SAR studies suggest bromine’s bulkiness may hinder target access compared to smaller halogens .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
